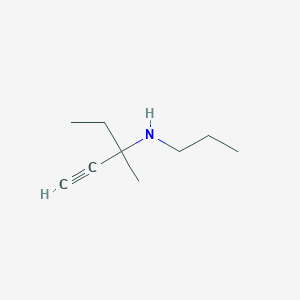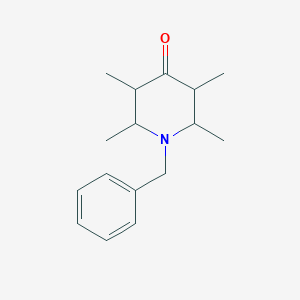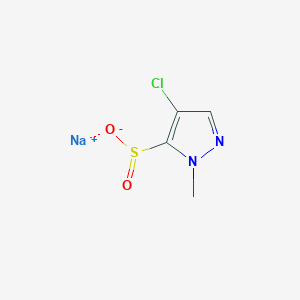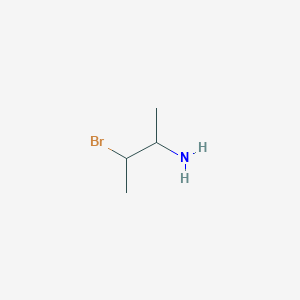
3-Bromobutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobutan-2-amine is an organic compound with the molecular formula C4H10BrN. It is a brominated amine, characterized by the presence of a bromine atom attached to the second carbon of a butane chain, with an amine group (-NH2) attached to the third carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromobutan-2-amine can be synthesized through several methods. One common approach involves the bromination of 2-butanamine. This reaction typically requires a brominating agent such as hydrobromic acid (HBr) or bromine (Br2) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromobutan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or other nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted butanamines.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include secondary or tertiary amines.
Aplicaciones Científicas De Investigación
3-Bromobutan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Bromobutan-2-amine involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds and interact with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .
Comparación Con Compuestos Similares
2-Bromobutan-1-amine: Similar structure but with the bromine atom on the first carbon.
3-Chlorobutan-2-amine: Similar structure but with a chlorine atom instead of bromine.
2-Aminobutane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromobutan-2-amine is unique due to the presence of both a bromine atom and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Propiedades
Número CAS |
736083-47-9 |
|---|---|
Fórmula molecular |
C4H10BrN |
Peso molecular |
152.03 g/mol |
Nombre IUPAC |
3-bromobutan-2-amine |
InChI |
InChI=1S/C4H10BrN/c1-3(5)4(2)6/h3-4H,6H2,1-2H3 |
Clave InChI |
INJIQMGWSVPZFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)

![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
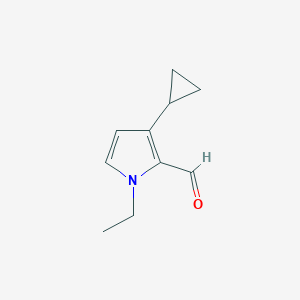
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
